molecular formula C20H19N3O5 B2719790 3-[1-(2-Ethoxyethyl)-2-(4-nitrophenyl)-4-oxoazetidin-3-yl]oxybenzonitrile CAS No. 1241067-26-4

3-[1-(2-Ethoxyethyl)-2-(4-nitrophenyl)-4-oxoazetidin-3-yl]oxybenzonitrile

Número de catálogo B2719790
Número CAS: 1241067-26-4
Peso molecular: 381.388
Clave InChI: QBQCPUPDJFOBIE-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-[1-(2-Ethoxyethyl)-2-(4-nitrophenyl)-4-oxoazetidin-3-yl]oxybenzonitrile, also known as AZD9291, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has shown promising results in the treatment of non-small cell lung cancer (NSCLC) patients with EGFR T790M mutation.

Mecanismo De Acción

3-[1-(2-Ethoxyethyl)-2-(4-nitrophenyl)-4-oxoazetidin-3-yl]oxybenzonitrile selectively inhibits EGFR T790M mutation by irreversibly binding to the cysteine residue in the ATP-binding pocket of the EGFR kinase domain. This results in the inhibition of downstream signaling pathways, including the mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K)/AKT pathways, which are critical for cancer cell survival and proliferation.
Biochemical and Physiological Effects
3-[1-(2-Ethoxyethyl)-2-(4-nitrophenyl)-4-oxoazetidin-3-yl]oxybenzonitrile has been shown to induce apoptosis and cell cycle arrest in NSCLC cells with EGFR T790M mutation. In addition, 3-[1-(2-Ethoxyethyl)-2-(4-nitrophenyl)-4-oxoazetidin-3-yl]oxybenzonitrile has been shown to inhibit tumor growth and metastasis in preclinical models of NSCLC. In clinical trials, 3-[1-(2-Ethoxyethyl)-2-(4-nitrophenyl)-4-oxoazetidin-3-yl]oxybenzonitrile has shown significant improvement in progression-free survival and overall survival in NSCLC patients with EGFR T790M mutation.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The advantages of using 3-[1-(2-Ethoxyethyl)-2-(4-nitrophenyl)-4-oxoazetidin-3-yl]oxybenzonitrile in lab experiments include its high potency and selectivity for EGFR T790M mutation, as well as its irreversible binding to the ATP-binding pocket of the EGFR kinase domain. However, the limitations of using 3-[1-(2-Ethoxyethyl)-2-(4-nitrophenyl)-4-oxoazetidin-3-yl]oxybenzonitrile in lab experiments include its high cost and the need for specialized equipment and expertise for its synthesis and handling.

Direcciones Futuras

There are several future directions for the research and development of 3-[1-(2-Ethoxyethyl)-2-(4-nitrophenyl)-4-oxoazetidin-3-yl]oxybenzonitrile. One direction is to investigate the potential of 3-[1-(2-Ethoxyethyl)-2-(4-nitrophenyl)-4-oxoazetidin-3-yl]oxybenzonitrile in combination with other targeted therapies or immunotherapies for the treatment of NSCLC. Another direction is to explore the use of 3-[1-(2-Ethoxyethyl)-2-(4-nitrophenyl)-4-oxoazetidin-3-yl]oxybenzonitrile in other cancer types that harbor EGFR T790M mutation, such as head and neck cancer and colorectal cancer. Additionally, further research is needed to understand the mechanisms of resistance to 3-[1-(2-Ethoxyethyl)-2-(4-nitrophenyl)-4-oxoazetidin-3-yl]oxybenzonitrile and to develop strategies to overcome resistance.

Métodos De Síntesis

3-[1-(2-Ethoxyethyl)-2-(4-nitrophenyl)-4-oxoazetidin-3-yl]oxybenzonitrile is synthesized using a multi-step process starting from 2-chloro-4-nitroaniline. The first step involves the reaction of 2-chloro-4-nitroaniline with ethylene oxide to form 2-(2-ethoxyethoxy)-4-nitroaniline. This intermediate is then reacted with 2-bromo-1-(4-cyanophenyl)ethanone to form 2-(2-ethoxyethoxy)-4-nitrophenyl-1-(4-cyanophenyl)ethanone. The final step involves the reaction of 2-(2-ethoxyethoxy)-4-nitrophenyl-1-(4-cyanophenyl)ethanone with azetidine-3-carbonitrile to form 3-[1-(2-Ethoxyethyl)-2-(4-nitrophenyl)-4-oxoazetidin-3-yl]oxybenzonitrile.

Aplicaciones Científicas De Investigación

3-[1-(2-Ethoxyethyl)-2-(4-nitrophenyl)-4-oxoazetidin-3-yl]oxybenzonitrile has been extensively studied in preclinical and clinical trials for the treatment of NSCLC patients with EGFR T790M mutation. In preclinical studies, 3-[1-(2-Ethoxyethyl)-2-(4-nitrophenyl)-4-oxoazetidin-3-yl]oxybenzonitrile has shown potent and selective inhibition of EGFR T790M mutation, with minimal inhibition of wild-type EGFR. In clinical trials, 3-[1-(2-Ethoxyethyl)-2-(4-nitrophenyl)-4-oxoazetidin-3-yl]oxybenzonitrile has shown remarkable efficacy in NSCLC patients with EGFR T790M mutation, with an overall response rate of 61%.

Propiedades

IUPAC Name

3-[1-(2-ethoxyethyl)-2-(4-nitrophenyl)-4-oxoazetidin-3-yl]oxybenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O5/c1-2-27-11-10-22-18(15-6-8-16(9-7-15)23(25)26)19(20(22)24)28-17-5-3-4-14(12-17)13-21/h3-9,12,18-19H,2,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBQCPUPDJFOBIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1C(C(C1=O)OC2=CC=CC(=C2)C#N)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[1-(2-Ethoxyethyl)-2-(4-nitrophenyl)-4-oxoazetidin-3-yl]oxybenzonitrile

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.